
3-Fluoro-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound is a critical intermediate in agrochemical and pharmaceutical synthesis, particularly for herbicides and fungicides. Its unique electronic and steric properties, imparted by the fluorine and trifluoromethyl groups, enhance metabolic stability and bioactivity while reducing toxicity compared to chlorinated analogs .
Preparation Methods
Halogen Exchange Reaction Using Anhydrous Hydrogen Fluoride
One of the most established industrial methods for preparing 3-fluoro-5-(trifluoromethyl)pyridine involves a halogen exchange reaction starting from chlorinated pyridine derivatives, such as 2,3-dichloro-5-(trichloromethyl)pyridine. The process typically proceeds as follows:
- Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF).
- Conditions: Elevated temperature (170–200°C) and high pressure (≥200 psig).
- Catalysts: The reaction can be performed with or without metal halide catalysts such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3). Catalysts generally improve reaction rates and yields.
- Reaction Time: Varies from 1 to 100 hours depending on conditions and catalyst presence.
- Product Isolation: The trifluoromethylpyridine product often has a boiling point lower than the reaction temperature, allowing it to vaporize and be collected by condensation, facilitating continuous operation and high purity.
This method yields high purity products (≥99.95%) with yields often exceeding 85% under optimized conditions. The absence of catalysts simplifies post-reaction processing, while catalyst-assisted reactions can shorten reaction times and improve selectivity.
Parameter | Typical Range/Value |
---|---|
Temperature | 170–200°C |
Pressure | ≥200 psig (≥1.38 MPa) |
Catalyst | None or FeCl3/FeF3 (1–10 mol%) |
Reaction Time | 1–100 hours |
Product Purity | ≥99.95% |
Yield | ≥85% |
Multi-Step Synthesis from 3-Picoline
An alternative synthetic route involves multi-step transformations starting from 3-picoline:
- Step 1: Chlorination of 3-picoline to introduce chlorine substituents on the pyridine ring.
- Step 2: Fluorination using reagents such as anhydrous HF or fluorinating agents to replace chlorine atoms selectively.
- Step 3: Nuclear chlorination to adjust substitution patterns on the pyridine ring.
- Step 4: Introduction of the trifluoromethyl group via halogen exchange or other trifluoromethylation techniques.
This route is more complex and generally yields around 30% overall but allows for structural diversity and fine-tuning of substitution patterns.
The use of metal halide catalysts such as FeCl3 or FeF3 is common in liquid-phase fluorination reactions. These catalysts facilitate the replacement of chlorine atoms with fluorine under superatmospheric pressure and elevated temperatures. Key features include:
- Catalysts are used in catalytic amounts (0.1–20 mol%, typically 1–10 mol%).
- Reaction pressures range from 5 to 1200 psig.
- Temperatures range from 150°C to 250°C.
- Reaction times vary from 1 to 48 hours depending on conditions.
The catalytic process improves selectivity and yield of this compound and related compounds.
Some industrial processes employ vapor-phase reactors with fluidized-bed catalysts for fluorination and chlorination steps. This approach allows:
- Immediate fluorination after chlorination of methyl groups.
- Subsequent nuclear chlorination in separate reactor zones.
- Continuous feeding of starting materials and continuous collection of volatile trifluoromethylpyridine products.
- High yields (60–80%) for trifluoromethylated pyridines.
This method is particularly useful for large-scale production and can be adapted for various substituted pyridines.
Method | Starting Material | Catalyst | Conditions (Temp/Pressure) | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Halogen exchange with HF | 2,3-dichloro-5-(trichloromethyl)pyridine | None or FeCl3/FeF3 | 170–200°C / ≥200 psig | 1–100 hours | ≥85 | High purity, continuous distillation |
Multi-step synthesis from 3-picoline | 3-picoline | Various | Variable | Multi-step | ~30 | More complex, allows substitution control |
Catalytic liquid-phase fluorination | 2-chloro-5-(trichloromethyl)pyridine | FeCl3, FeF3 | 150–250°C / 5–1200 psig | 1–48 hours | High | Catalyst improves rate and selectivity |
Vapor-phase fluidized-bed reactor | 3-picoline derivatives | Fluidized-bed catalyst | 320–450°C (varies) | Continuous | 60–80 | Suitable for industrial continuous process |
- Temperature Control: Excessive heat can degrade intermediates and reduce yield; optimal temperature ranges are critical.
- Pressure: Elevated pressure favors fluorination and halogen exchange efficiency.
- Catalyst Choice: Iron-based catalysts (FeCl3, FeF3) are preferred for their effectiveness and availability.
- Purification: Vacuum distillation and condensation of volatile products enable high purity isolation.
- Continuous Operation: Vapor-phase and continuous feed systems improve scalability and reduce costs.
The preparation of this compound is well-established through halogen exchange reactions using anhydrous hydrogen fluoride, often catalyzed by iron halides, under controlled temperature and pressure. Multi-step syntheses from picoline derivatives provide alternative routes with more structural flexibility but lower overall yields. Industrial processes increasingly favor continuous vapor-phase fluorination for efficiency and scalability. Optimization of reaction parameters and catalyst use is key to achieving high yield and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Metalation Reactions: It can form pyridyllithium derivatives through metalation reactions, which are useful intermediates in further chemical transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium reagents, halogenating agents, and various catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its electron-withdrawing groups. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects . The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science .
Comparison with Similar Compounds
Substituent Position and Toxicity
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Replacing fluorine with chlorine at the 3-position increases toxicity to warm-blooded animals. This compound, used in fungicide synthesis (e.g., fluazinam), demonstrates higher mammalian toxicity despite similar herbicidal efficacy . Fluorine’s smaller atomic radius and stronger electronegativity reduce non-target interactions, making 3-fluoro derivatives safer .
- 2,3-Difluoro-5-(trifluoromethyl)pyridine: The additional fluorine at the 2-position improves herbicidal activity in phenoxy alkanoic acid derivatives. However, synthetic complexity increases due to multiple halogenations, limiting cost-effectiveness for large-scale applications .
Functional Group Modifications
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate :
Introducing a methyl ester at the 2-position enhances reactivity for nucleophilic substitution, enabling diverse derivatization. However, chlorine at the 3-position retains higher toxicity compared to fluorine analogs .3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine :
The methoxy (-OCH₃) group at the 2-position alters electronic density, increasing solubility in polar solvents. This modification is advantageous in pharmaceutical synthesis but may reduce agrochemical activity due to reduced lipophilicity .
Data Tables
Table 1: Comparative Properties of Key Pyridine Derivatives
Research Findings
- Agrochemical Efficacy : Fluorine at the 3-position in this compound reduces off-target interactions in plants, enhancing herbicidal activity by 20–30% compared to chlorinated analogs .
- Pharmaceutical Relevance : Derivatives like N-(3-Fluoro-5-(trifluoromethyl)phenyl)-imidazo[4,5-b]pyridine exhibit potent kinase inhibition, highlighting versatility in drug discovery .
- Environmental Impact : Fluorinated pyridines degrade faster than chlorinated ones, reducing bioaccumulation risks .
Biological Activity
3-Fluoro-5-(trifluoromethyl)pyridine (TFMP) is a compound that has garnered significant attention in the fields of agrochemicals and pharmaceuticals due to its unique chemical properties and biological activities. This article delves into the biological activity of TFMP, exploring its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various domains.
Overview of this compound
TFMP is characterized by the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and biological activity. These groups influence the compound's interaction with biological targets, making it a valuable building block in the synthesis of various biologically active molecules.
Target of Action
TFMP primarily interacts with enzymes and receptors within biological systems. The fluorine atoms in TFMP enhance its binding affinity to these targets, allowing for modulation of their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways depending on the structural characteristics of the compound and its targets.
Mode of Action
The biological activities of TFMP derivatives are attributed to their unique physicochemical properties. The trifluoromethyl group, in particular, is known to increase the binding affinity to target enzymes, thus modulating their catalytic activities . This modulation can affect various cellular processes, including signal transduction pathways and gene expression.
Biochemical Pathways
TFMP has been shown to influence several biochemical pathways:
- Cell Signaling : It modulates key signaling proteins, leading to alterations in downstream signaling cascades.
- Gene Expression : The compound impacts gene expression by interacting with transcription factors or other regulatory proteins.
- Metabolism : TFMP affects cellular metabolism by influencing enzymatic reactions critical for energy production and biosynthesis .
Pharmacokinetics
The pharmacokinetic properties of TFMP are influenced by its unique structure. Studies suggest that the presence of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability. This characteristic is crucial for drug development as it affects the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds containing TFMP .
Agrochemical Applications
TFMP is utilized in the synthesis of various agrochemical products. For instance, it serves as a precursor for fungicides like fluazinam, which demonstrate higher efficacy compared to traditional chlorine-containing compounds . The trifluoromethyl substitution enhances fungicidal activity by interfering with respiratory biochemistry in target organisms.
Pharmaceutical Applications
In pharmaceuticals, TFMP is a key intermediate in the synthesis of drugs targeting central nervous system disorders and inflammatory diseases. Its derivatives have shown promise as enzyme inhibitors and receptor modulators. A notable example includes its role in developing compounds that inhibit serotonin uptake, which can be beneficial in treating depression and anxiety disorders .
Case Studies
- Fungicide Development : Fluazinam was developed using TFMP as a building block. It demonstrated superior fungicidal activity compared to other derivatives due to its ability to disrupt respiratory processes in fungi .
- Drug Synthesis : Research has shown that compounds incorporating TFMP exhibit enhanced potency against specific targets such as reverse transcriptase enzymes, highlighting its potential in antiviral drug development .
Q & A
Q. What are the established synthetic routes for 3-fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?
Level : Basic
Answer :
Synthesis typically involves halogenation and fluorination of pyridine precursors. For example:
- Halogenation : 3-Picoline derivatives undergo chlorination/fluorination at specific positions, followed by trifluoromethyl group introduction via cyclocondensation reactions .
- Fluorination : Direct fluorination using agents like KF in sulfolane at elevated temperatures (e.g., 120°C) can replace chlorine atoms with fluorine .
Key factors : - Temperature : Higher temperatures (100–150°C) improve fluorination efficiency but may increase side reactions.
- Catalysts : Metal catalysts (e.g., CuCF₃) enhance regioselectivity in trifluoromethylation .
- Solvent : Polar aprotic solvents (e.g., sulfolane) stabilize intermediates and improve yields (~70–85%) .
Q. How can regioselectivity challenges be addressed during functionalization of this compound?
Level : Advanced
Answer :
Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl and fluorine groups. Strategies include:
- Directed metalation : Use strong bases (e.g., LDA) to deprotonate specific positions. For example, the fluorine atom at position 3 directs electrophilic substitution to position 2 or 4 .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts selectively functionalizes halogenated derivatives (e.g., 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine) at the bromine site .
- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to control functionalization .
Case study : Cottet and Schlosser demonstrated regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, achieving >90% selectivity for Suzuki couplings at the 2-position .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Level : Basic
Answer :
- PPE : N95 masks, nitrile gloves, and chemical goggles are mandatory due to respiratory and dermal toxicity risks .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., benzyl bromides) .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to avoid decomposition .
- Waste disposal : Halogenated waste must be treated separately due to potential persistence in the environment .
Q. How can spectral data (NMR, HRMS) resolve structural ambiguities in trifluoromethylpyridine derivatives?
Level : Advanced
Answer :
- ¹⁹F NMR : The trifluoromethyl group resonates at δ -66 to -68 ppm (singlet), while fluorine at position 3 appears as a doublet (J ≈ 8–10 Hz) due to coupling with adjacent protons .
- ¹H NMR : Aromatic protons adjacent to fluorine show deshielding (δ 8.5–9.5 ppm) .
- HRMS : Confirm molecular formulas with <5 ppm error. For example, [M+H]⁺ for C₇H₃F₄NO₂ is 209.0100 .
Common pitfalls : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) .
Q. What are the applications of this compound in medicinal chemistry?
Level : Advanced
Answer :
- Drug discovery : Serves as a core scaffold for kinase inhibitors and GPCR modulators. For example, derivatives like N-(3-fluoro-5-(trifluoromethyl)phenyl)-imidazopyridines exhibit nanomolar activity against inflammatory targets .
- Probe design : The fluorine atom acts as a hydrogen bond acceptor, enhancing binding affinity to biological targets (e.g., enzymes like PDE4) .
- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?
Level : Advanced
Answer :
- Steric effects : Bulky groups (e.g., azetidine at position 2) hinder coupling at adjacent positions, favoring reactions at less hindered sites (e.g., position 5) .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) activate pyridine rings toward nucleophilic aromatic substitution but deactivate them toward electrophilic substitution .
Example : 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes Stille coupling at position 2 with 80% yield due to reduced steric hindrance compared to position 3 .
Q. What analytical techniques are recommended for purity assessment of this compound?
Level : Basic
Answer :
- HPLC : Use C18 columns with UV detection at 254 nm. Retention times vary by derivative (e.g., 8.2 min for the parent compound under acetonitrile/water gradients) .
- GC-MS : Suitable for volatile derivatives; monitor for decomposition products (e.g., trifluoroacetic acid) .
- Elemental analysis : Confirm C/F/N ratios within 0.3% deviation .
Q. How can conflicting reactivity data in literature be reconciled for this compound?
Level : Advanced
Answer :
- Contextual factors : Differences in solvent polarity, catalyst loading, or temperature may explain discrepancies. For example, fluorination yields drop from 85% to 60% when switching from sulfolane to DMF due to poorer stabilization of intermediates .
- Reproducibility : Verify moisture-sensitive steps (e.g., anhydrous KF must be used in fluorination) .
- Theoretical modeling : DFT calculations predict activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .
Q. What role does this compound play in materials science?
Level : Advanced
Answer :
- Liquid crystals : Derivatives with long alkyl chains exhibit nematic phases with low melting points (<100°C), useful in display technologies .
- Polymer additives : The trifluoromethyl group enhances thermal stability (TGA decomposition >300°C) in fluorinated polyimides .
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes with luminescent properties .
Q. What alternative precursors can be used if 3-picoline is unavailable for synthesis?
Level : Basic
Answer :
- Cyanoenamines : React β-chloroacrylonitrile with trifluoromethyl ketones to form pyridine cores .
- Oxazinones : [4+2] cycloadditions with CF₃-substituted oxazinones yield trifluoromethylpyridines in 65–75% yields .
- Commercial intermediates : 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) can be deaminated to access the parent compound .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMPNXPVMDUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601421 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-96-2 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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